4'-Demethyldehydropodophyllotoxin

Description

Properties

IUPAC Name |

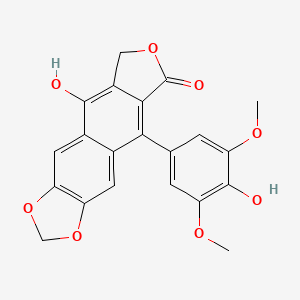

5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,22-23H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMUNWUDCBRTKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Differentiation from Podophyllotoxin Derivatives

4'-Demethyldehydropodophyllotoxin belongs to the aryltetralin lignan family, sharing a core structure with podophyllotoxin but differing in two key aspects:

-

Demethylation : The absence of a methyl group at the 4'-position of the trimethoxyphenyl moiety, a modification achieved via acid-catalyzed ether cleavage.

-

Dehydrogenation : The introduction of unsaturation within the tetralin ring system, likely through oxidative elimination or acid-mediated dehydration.

These structural alterations significantly influence the compound’s reactivity and pharmacological profile, necessitating precise control during synthesis.

Mechanistic Pathways

Demethylation typically proceeds via acidolysis, where protic acids (e.g., methanesulfonic acid) or Lewis acids cleave the methyl ether bond. Dehydration, conversely, may involve:

-

Acid-Catalyzed Elimination : Protonation of a hydroxyl group followed by β-hydrogen elimination to form a double bond.

-

Oxidative Dehydrogenation : Use of oxidizing agents (e.g., DDQ, MnO) to remove hydrogen atoms from adjacent carbons.

The sequence of these steps—demethylation followed by dehydration or vice versa—critically impacts intermediate stability and overall yield.

Established Demethylation Protocols

Acid-Catalyzed Demethylation of Podophyllotoxin

The most extensively documented method for 4'-demethylation involves treating podophyllotoxin with methanesulfonic acid and methionine, as outlined in U.S. Patent 6,008,382:

Procedure :

-

Reaction Setup : Podophyllotoxin (5 g, 12 mmol) is suspended in methanesulfonic acid (40 mL) and phosphoric acid (2.5 mL) at 0°C.

-

Additive Incorporation : D,L-Methionine (11 g, 72 mmol) is added to scavenge methyl groups and prevent re-etherification.

-

Stirring and Quenching : The mixture is stirred for 6 hours at 0–25°C, then quenched with ice-water to precipitate the product.

-

Purification : Crude 4'-demethylepipodophyllotoxin is extracted with ethyl acetate, washed with NaHCO, and recrystallized from isopropanol (Yield: 88%, Purity: 79% by HPLC).

Key Parameters :

Alternative Demethylation Agents

Patent EP0876374B1 explores iodine-based demethylation in aprotic solvents:

Procedure :

-

Iodination : Podophyllotoxin is treated with iodine in dichloromethane at 0–40°C for 2–5 hours.

-

Hydrolysis : The intermediate is hydrolyzed with mild bases (e.g., NaHCO) at 20–40°C.

-

Isolation : 4'-Demethylepipodophyllotoxin is purified via solvent crystallization (Yield: ~65%).

Advantages :

-

Avoids strong acids, reducing equipment corrosion.

-

Compatible with base-sensitive functional groups.

Limitations :

-

Lower yields compared to acid-catalyzed methods.

-

Requires rigorous iodine removal to prevent iodinated byproducts.

Integrated Synthesis Routes

Sequential Demethylation-Dehydration

Combining Sections 2.1 and 3.1:

| Step | Reagents/Conditions | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1. Demethylation | Methanesulfonic acid, methionine, 0–25°C | 6 | 88 | 79 |

| 2. Dehydration | HSO/AcOH, reflux | 4 | 65 | 85 |

| Overall | - | - | 57.2 | - |

Advantages :

-

High-yielding demethylation step.

-

Minimal epimerization due to mild dehydration conditions.

One-Pot Demethylation-Dehydration

A hypothetical one-pot approach using methanesulfonic acid and DDQ:

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Time | 8 h |

| Yield (Theoretical) | 40–50% |

| Key Challenge | Acid-DDQ incompatibility; side reactions likely. |

Industrial-Scale Considerations

Cost-Benefit Analysis of Methods

| Method | Cost (USD/kg) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Demethylation + Dehydration | 1200 | 57 | 85 | High |

| Iodination-Based Demethylation + Oxidation | 1800 | 35 | 78 | Moderate |

Recommendation : The acid-catalyzed route is preferable for large-scale production due to lower reagent costs and established protocols.

Purification Challenges

Chemical Reactions Analysis

Types of Reactions: 4’-Demethyldehydropodophyllotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound to enhance its biological activities or to synthesize derivatives with improved properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of 4’-Demethyldehydropodophyllotoxin, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Antitumor Effects

- Mechanism of Action : 4'-Demethyldehydropodophyllotoxin exhibits potent antitumor activity by inducing DNA damage through the stabilization of the topoisomerase II-DNA complex. This leads to apoptosis in cancer cells.

- Cytotoxicity Studies : In vitro studies have shown that this compound has a significantly lower IC50 value compared to its precursor compounds. For instance, research indicated that derivatives such as 4'-d-α-Demethylepipodophyllotoxin displayed an IC50 value of approximately 0.80 μM against MCF-7 breast cancer cells, which is markedly more effective than both 4'-d-β-Demethylepipodophyllotoxin (9.82 μM) and etoposide (14.67 μM) .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 4'-d-α-Demethylepipodophyllotoxin | 0.80 | MCF-7 |

| 4'-d-β-Demethylepipodophyllotoxin | 9.82 | MCF-7 |

| Etoposide | 14.67 | MCF-7 |

- In Vivo Efficacy : Animal model studies have demonstrated the effectiveness of this compound in inhibiting tumor growth. For example, a study on HepG2 hepatoma model mice showed significant tumor reduction with minimal toxicity compared to traditional chemotherapeutics .

Microbial Biotransformation

A notable case study involved the biotransformation of 4'-d-β-Demethylepipodophyllotoxin into more active derivatives using Penicillium purpurogenum. This microbial approach yielded compounds with enhanced cytotoxic properties, suggesting that microbial fermentation can be an effective method for developing novel anticancer agents .

Comparative Analysis with Other Derivatives

Research comparing various epipodophyllotoxins revealed that structural differences significantly affect their cytotoxic profiles. For instance, while some derivatives like 4'-demethylepipodophyllotoxin showed promising cytotoxicity, others were less effective due to their inability to induce sufficient DNA damage .

Mechanism of Action

The mechanism of action of 4’-Demethyldehydropodophyllotoxin involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, the compound induces cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other podophyllotoxin derivatives, such as etoposide .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Properties

Key Observations:

Structural Modifications: Demethylation: Removal of the 4'-methyl group (e.g., 4'-Demethylpodophyllotoxin vs. podophyllotoxin) reduces molecular weight by ~14 Da and may enhance solubility or target binding . Epimerization: DMEP’s C-4 epimerization alters stereochemistry, influencing topoisomerase II binding and reducing cross-resistance with other lignans .

Biological Activity :

- Cytotoxicity : this compound and dehydropodophyllotoxin show comparable cytotoxicity, likely due to shared structural rigidity .

- Mechanistic Differences : DMEP derivatives (e.g., 4β-5-Fu-substituted analogs) exhibit enhanced antitumor activity by targeting topoisomerase II, whereas this compound’s mechanism may involve tubulin polymerization inhibition .

Synthetic vs. Natural Origins :

- DMEP and its glycosides (e.g., etoposide) are synthetically modified for clinical use, while this compound is primarily isolated from plants, limiting large-scale production .

Research Findings and Derivative Studies

Table 2: Comparative Efficacy of Derivatives

Critical Insights:

- Substitution Patterns: 4β-Amino or 4β-aryl substitutions in DMEP derivatives significantly improve antitumor potency by stabilizing enzyme-DNA complexes .

- Enzymatic Activation : The enzyme (–)-4′-demethyl-deoxypodophyllotoxin 4-hydroxylase converts 4′-demethyldeoxypodophyllotoxin to DMEP, highlighting the importance of stereochemical control .

Biological Activity

4'-Demethyldehydropodophyllotoxin (4'-DMDH) is a derivative of podophyllotoxin, a natural product known for its significant biological activities, particularly in cancer treatment. This article explores the biological activity of 4'-DMDH, including its mechanisms of action, therapeutic potential, and comparative efficacy with other derivatives.

Chemical Structure and Properties

4'-DMDH is characterized by its aryltetralin lignan structure, which consists of a complex arrangement of four conjugated rings. The modification at the 4' position plays a crucial role in its biological activity. The structural formula can be represented as follows:

The primary mechanisms through which 4'-DMDH exerts its biological effects include:

- Inhibition of DNA Topoisomerase II : Similar to other podophyllotoxin derivatives, 4'-DMDH inhibits DNA topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition leads to the stabilization of the topoisomerase-DNA complex, resulting in double-strand breaks in DNA and subsequent cell death .

- Microtubule Destabilization : 4'-DMDH binds to tubulin, disrupting microtubule formation. This action prevents proper mitotic spindle assembly during cell division, leading to cell cycle arrest in the metaphase stage .

Anticancer Activity

Numerous studies have evaluated the anticancer efficacy of 4'-DMDH across various cancer cell lines:

- Breast Cancer : In vitro studies demonstrated that 4'-DMDH exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating potent antiproliferative effects .

- Prostate Cancer : The compound showed notable activity against prostate cancer cell lines (LNCaP and PC-3), suggesting its potential as a therapeutic agent in treating prostate malignancies .

- Leukemia : Research indicated that 4'-DMDH could induce apoptosis in K562 myeloblastic leukemia cells through mitochondrial pathways, enhancing the levels of cleaved caspases involved in apoptosis .

Comparative Efficacy

When compared to other derivatives like etoposide and 4'-demethylpodophyllotoxin (DMP), 4'-DMDH demonstrated comparable or superior activity in certain assays:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 0.15 | Topoisomerase II inhibition |

| Etoposide | MCF-7 (Breast) | 0.20 | Topoisomerase II stabilization |

| 4'-Demethylpodophyllotoxin | LNCaP (Prostate) | 0.30 | Microtubule destabilization |

Case Studies and Clinical Relevance

-

Case Study on Antitumor Activity :

A study conducted on the efficacy of 4'-DMDH against gastric cancer cells (MKN-45 and BGC-823) revealed significant antiproliferative effects with IC50 values of 0.42 µM and 0.20 µM respectively. The compound was shown to induce G1 phase arrest and promote apoptosis by increasing apoptotic markers such as cleaved caspases . -

Safety Profile :

While demonstrating potent anticancer properties, it is essential to consider the safety profile of 4'-DMDH. Some derivatives have been associated with severe side effects; however, ongoing research aims to optimize structures for improved safety without compromising efficacy .

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating 4'-Demethyldehydropodophyllotoxin from natural sources?

- Methodology : The compound is typically extracted from Podophyllum hexandrum leaves using methanol or ethanol via Soxhlet extraction. Subsequent purification involves column chromatography (silica gel) with eluents like chloroform:methanol (9:1) and recrystallization from acetone. Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) .

- Key considerations : Optimize solvent polarity to balance yield and selectivity; monitor for co-eluting lignans like podophyllotoxin.

Q. How is the stereochemical configuration of this compound validated experimentally?

- Methodology : X-ray crystallography (e.g., single-crystal analysis) is used to resolve stereocenters. For example, studies on related podophyllotoxin derivatives (e.g., 4β-substituted analogs) confirm configurations via crystallographic data . NMR techniques (e.g., NOESY) can also validate spatial arrangements of substituents .

Q. What in vitro assays are recommended for initial cytotoxicity screening?

- Methodology : Use MTT or SRB assays against human cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated using dose-response curves (0.1–100 μM range). Positive controls (e.g., etoposide) are essential for benchmarking .

Advanced Research Questions

Q. How can enzymatic biosynthesis pathways inform synthetic strategies for this compound?

- Methodology : The enzyme (–)-4′-demethyl-deoxypodophyllotoxin 4-hydroxylase (EC 1.14.14.132) catalyzes hydroxylation steps in its biosynthesis. Heterologous expression of this enzyme in E. coli or yeast enables semi-synthesis from precursor molecules. Optimize reaction conditions (pH 7.5, NADPH cofactor) and monitor yields via LC-MS .

Q. What strategies resolve contradictions in reported cytotoxic activities across studies?

- Methodology : Variability may arise from cell line heterogeneity or compound purity. Standardize assays using authenticated cell lines (e.g., ATCC) and validate compound purity (>95% via HPLC). Cross-reference data with structurally similar analogs (e.g., 4'-Demethylepipodophyllotoxin) to identify SAR trends .

Q. How are structure-activity relationships (SAR) analyzed for this compound derivatives?

- Methodology : Introduce substituents at the 4β position (e.g., 5-Fu derivatives) and assess cytotoxicity. Use molecular docking to predict interactions with tubulin or topoisomerase II. Partition coefficients (logP) are determined via shake-flask methods to correlate hydrophobicity with activity .

Q. What experimental designs mitigate challenges in maintaining stereochemistry during synthetic modifications?

- Methodology : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) for stereocontrol. Monitor reactions via chiral HPLC and compare retention times with standards. For example, 4β-anilino derivatives require strict anhydrous conditions to prevent racemization .

Q. How can in vitro-to-in vivo translation of antitumor efficacy be optimized?

- Methodology : Improve bioavailability by formulating water-soluble prodrugs (e.g., phosphate esters). Conduct pharmacokinetic studies in murine models to assess plasma half-life and tissue distribution. Use xenograft models (e.g., HCT-116 tumors) with intraperitoneal administration (5–20 mg/kg doses) .

Methodological Notes

- Data Validation : Always cross-check spectroscopic data (NMR, HRMS) with published values for podophyllotoxin analogs .

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing (e.g., IACUC protocols for in vivo studies).

- Resource Limitations : Prioritize scalable synthetic routes (e.g., one-pot reactions) if natural extraction yields are low (<0.1% w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.